Butyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydropyridazine ring, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves multiple steps, including the formation of the dihydropyridazine ring and the subsequent attachment of the fluorophenyl and benzoate groups. Common synthetic routes may include:
Formation of the Dihydropyridazine Ring: This step often involves the reaction of hydrazine derivatives with appropriate diketones under controlled conditions.
Attachment of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
BUTYL 4-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 4-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE
- BUTYL 4-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE
Uniqueness
The presence of the fluorophenyl group in BUTYL 4-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C22H20FN3O4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
butyl 4-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H20FN3O4/c1-2-3-14-30-22(29)15-4-8-17(9-5-15)24-21(28)20-19(27)12-13-26(25-20)18-10-6-16(23)7-11-18/h4-13H,2-3,14H2,1H3,(H,24,28) |
InChI Key |
CFJNQXFGSWMNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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